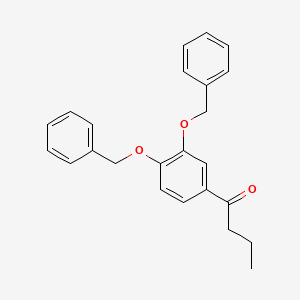
N-Acetyl-S-(2,4-dimethylbenzene)-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Acetyl-S-(2,4-dimethylbenzene)-L-cysteine, also known as this compound, is a useful research compound. Its molecular formula is C13H17NO3S and its molecular weight is 267.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant and Anti-inflammatory Applications
NAC, a derivative of the amino acid L-cysteine, is recognized for its potent antioxidant properties, acting as a precursor to glutathione (GSH), a critical antioxidant in the body. This function is essential in reducing oxidative stress and restoring redox balance within cells, which is pivotal in managing conditions such as cystic fibrosis (CF), liver diseases, and potentially in the mitigation of psychiatric disorders and cognitive decline associated with aging. The molecule's antioxidant capability plays a crucial role in CF airway inflammation, highlighting its importance in redox imbalance and the eradication of biofilms resulting from airway infections, particularly those caused by Pseudomonas aeruginosa (Guerini et al., 2022).
Therapeutic Research and Clinical Practice
In the context of liver diseases, oxidative stress and inflammation are significant pathogenetic events. NAC's role in attenuating markers of inflammation and oxidative stress (OS) in hepatic damage has been widely studied. Its supplementation has shown satisfactory outcomes in various experimental and clinical settings, emphasizing the need for further clinical research to establish clear guidelines for its application in medical practice (Andrade et al., 2015).
Biochemical Functions and Mechanisms of Action
Exploring NAC's biochemical functions and its impact on cellular and molecular levels offers insights into its therapeutic potential. Its ability to modulate glutamatergic, neurotropic, and inflammatory pathways suggests applications beyond being merely a precursor to glutathione. These mechanisms underlie the observed benefits in treating addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder, presenting NAC as a promising agent in psychiatric research (Dean et al., 2011).
Properties
IUPAC Name |
(2R)-2-acetamido-3-(2,4-dimethylphenyl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-8-4-5-12(9(2)6-8)18-7-11(13(16)17)14-10(3)15/h4-6,11H,7H2,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCYMYXCWXLIDZ-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SCC(C(=O)O)NC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)SC[C@@H](C(=O)O)NC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676237 |
Source


|
| Record name | N-Acetyl-S-(2,4-dimethylphenyl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581076-69-9 |
Source


|
| Record name | N-Acetyl-S-(2,4-dimethylphenyl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
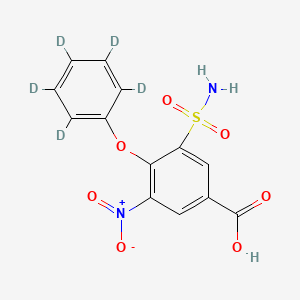

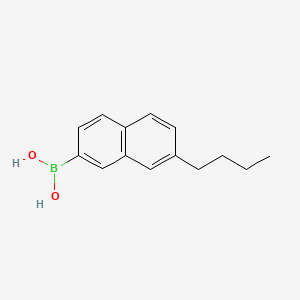


![methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565215.png)
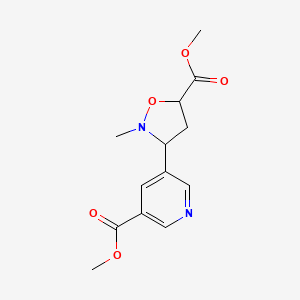
![N-[(5-Chloro-2-thienyl)carbonyl]glycine](/img/structure/B565219.png)
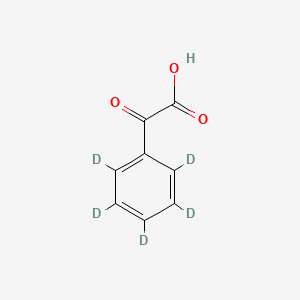

![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)
